molecular formula C18H18N4O2 B6489118 N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide CAS No. 899990-55-7

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B6489118
CAS No.: 899990-55-7
M. Wt: 322.4 g/mol
InChI Key: SRPXUFQUUQOTSF-UHFFFAOYSA-N
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Description

“N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system found in many bioactive compounds . The indole nucleus is often found in synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .

Advantages and Limitations for Lab Experiments

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of experiments. Additionally, this compound has been found to be relatively stable in solution, making it suitable for long-term storage. However, this compound is also relatively expensive and can be toxic in high concentrations, making it unsuitable for use in certain experiments.

Future Directions

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has a number of potential future applications in scientific research. One potential application is in the study of plant hormones, as this compound can be used to study the effect of hormones on plant growth and development. Additionally, this compound could be used in the study of plant genetics and physiology, as it can be used to induce mutations in plant cells and to study the effect of hormones on plant metabolism. This compound could also be used in the study of plant diseases, as it has been shown to have an effect on the expression of certain genes, as well as on the production of certain proteins. Additionally, this compound could be used in the study of plant nutrition, as it has been found to have an effect on the uptake of certain nutrients. Finally, this compound could be used in the development of new plant-based drugs, as it has been found to have an effect on the production of certain proteins.

Synthesis Methods

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide can be synthesized using a variety of methods. One method involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with N-methyl-2-pyrrolidone in the presence of sodium hydroxide and a catalyst. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The resulting product is then purified by column chromatography and recrystallization.

Scientific Research Applications

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has been used in a variety of scientific research applications, including in the study of plant hormones, plant genetics, and plant physiology. It has been used to explore the effect of plant hormones on plant growth and development, as well as to study the molecular mechanisms of plant hormone action. This compound has also been used in the study of plant genetics, as it can be used to induce mutations in plant cells. Additionally, this compound has been used in the study of plant physiology, as it can be used to study the effect of hormones on plant metabolism.

Properties

IUPAC Name

N-[4-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(23)19-13-7-9-14(10-8-13)20-18(24)21-16-11-22(2)17-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPXUFQUUQOTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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